molecular formula C20H21BrN2O2 B1344228 Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 473737-32-5

Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate

Numéro de catalogue: B1344228
Numéro CAS: 473737-32-5
Poids moléculaire: 401.3 g/mol
Clé InChI: PWAHPHMIXPBBQV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Benzyl 6-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate is a complex organic compound with a unique spirocyclic structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the bromination of methyl benzenes using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl 6-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Mécanisme D'action

The mechanism of action of Benzyl 6-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with three-dimensional proteins, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Benzyl 6-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to its specific spirocyclic structure, which provides distinct three-dimensional interactions with biological targets. This uniqueness makes it a valuable compound in drug design and development, offering potential advantages over other similar compounds in terms of specificity and efficacy .

Activité Biologique

Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS No. 473737-32-5) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological properties, synthesizing available research findings, case studies, and relevant data.

  • Molecular Formula : C20_{20}H21_{21}BrN2_2O2_2
  • Molecular Weight : 401.3 g/mol
  • CAS Number : 473737-32-5

The compound features a spiro structure that combines an indoline moiety with a piperidine ring, which may contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit potential as co-potentiators for cystic fibrosis transmembrane conductance regulator (CFTR) mutations. These compounds enhance the function of defective CFTR channels, crucial for chloride ion transport in epithelial cells.

A study highlighted the structure-activity relationship (SAR) of spiro[piperidine] derivatives, suggesting that modifications to the benzyl and indole components can significantly affect potency and efficacy in activating CFTR channels. For instance, analogs with specific substitutions showed improved EC50_{50} values, indicating enhanced biological activity against CFTR mutants .

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer properties. The spiroindoline framework has been associated with various biological activities including cytotoxic effects against cancer cell lines. The mechanism may involve the induction of apoptosis through the activation of intrinsic pathways or modulation of signaling pathways involved in cell proliferation.

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases. Compounds with similar scaffolds have shown promise in protecting neuronal cells from oxidative stress and apoptosis, possibly by modulating neurotransmitter systems or reducing inflammatory responses.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Cystic Fibrosis Potentiation :
    • A series of spiro[piperidine] derivatives were synthesized and tested for their ability to enhance CFTR activity. Notably, compounds with bromine substitutions exhibited significant improvements in chloride conductance when tested in cellular models expressing CFTR mutations .
  • Anticancer Activity :
    • In vitro assays demonstrated that certain derivatives of benzyl spiro[indoline] compounds exhibited selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of apoptotic pathways .
  • Neuroprotection Studies :
    • Research on similar indoline-based compounds indicated their potential to protect neuronal cells from glutamate-induced toxicity. This suggests a promising avenue for further investigation into the neuroprotective capabilities of this compound .

Data Table: Biological Activity Overview

Activity Type Effect Reference
CFTR PotentiationEnhanced chloride conductance
Anticancer ActivityCytotoxicity against cancer cell lines
NeuroprotectionProtection against oxidative stress

Q & A

Q. Basic: What are the recommended synthetic routes for Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves spirocyclization of indoline and piperidine precursors under basic or catalytic conditions. For example, analogous spiro[indoline-3,4'-piperidine] derivatives are synthesized via coupling reactions with brominated intermediates, such as 6-bromoindoline, using palladium or iridium catalysts . Reaction optimization should focus on solvent polarity (e.g., DMF or ethanol), temperature (50–100°C), and stoichiometry of reagents to minimize side products like dehalogenated byproducts . Yield improvements (>50%) are reported with controlled anhydrous conditions and inert atmospheres .

Q. Basic: How can researchers purify and validate the structural integrity of this compound?

Methodological Answer:
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol . Structural validation requires a combination of:

  • NMR : Confirm spirocyclic connectivity via distinct proton environments (e.g., indoline NH at δ 8–9 ppm, piperidine protons at δ 3–4 ppm) .
  • HRMS : Verify molecular ion peaks for C20H21BrN2O2 (expected [M+H]<sup>+</sup> m/z 413.07) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns .

Q. Basic: What safety protocols are critical when handling this compound?

Methodological Answer:
Despite limited toxicological data , assume acute toxicity due to structural analogs (e.g., piperidine derivatives). Mandatory precautions include:

  • PPE : Nitrile gloves, lab coats, and ANSI-approved goggles .
  • Ventilation : Use fume hoods to avoid inhalation of brominated vapors .
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
  • First Aid : Flush eyes/skin with water for 15+ minutes and seek medical evaluation .

Q. Advanced: How does the bromine substituent influence biological activity or binding to molecular targets?

Methodological Answer:
The 6-bromo group enhances steric and electronic interactions with hydrophobic enzyme pockets. For example, brominated spiro[indoline-3,4'-piperidine] derivatives show improved inhibition of kinases (e.g., c-Met) by forming halogen bonds with catalytic lysine residues . Computational docking (e.g., AutoDock Vina) predicts a 20–30% increase in binding affinity compared to non-halogenated analogs . Validate via enzymatic assays (IC50 values) and SPR-based binding kinetics .

Q. Advanced: What strategies resolve contradictions in reported toxicity data for spirocyclic piperidine derivatives?

Methodological Answer:
Discrepancies in toxicity profiles (e.g., "no known hazards" vs. "uninvestigated toxicity" ) arise from structural variability. Mitigate risks via:

  • In Silico Prediction : Tools like ProTox-II or Derek Nexus to flag potential mutagenicity .
  • In Vitro Testing : Ames test for mutagenicity and MTT assays for cytotoxicity in HepG2 cells .
  • Dose-Response Studies : Establish LD50 in rodent models for acute toxicity .

Q. Advanced: How can researchers optimize stability during long-term storage?

Methodological Answer:
Degradation pathways include hydrolysis of the benzyl ester or bromine displacement. Stabilize by:

  • Storage Conditions : Argon-sealed vials at –20°C, desiccated .
  • Buffering : Lyophilize with trehalose (1:1 w/w) to prevent pH-driven decomposition .
  • Stability Monitoring : Use accelerated stability testing (40°C/75% RH for 6 weeks) with HPLC-MS to track degradation products .

Q. Advanced: What in vivo models are suitable for studying pharmacokinetics of this compound?

Methodological Answer:

  • Rodent Models : Administer orally (10–50 mg/kg) or intravenously (5 mg/kg) to assess bioavailability. Plasma half-life (t1/2) and tissue distribution (e.g., liver, brain) are quantified via LC-MS/MS .
  • Xenograft Models : Evaluate antitumor efficacy in gastric carcinoma (GTL-16) xenografts, monitoring tumor volume and c-Met phosphorylation .
  • Metabolite Profiling : Identify hepatic metabolites (e.g., debrominated or hydroxylated derivatives) using UPLC-QTOF .

Q. Advanced: How do structural modifications (e.g., carboxylate vs. tert-butyl groups) affect spirocyclic compound reactivity?

Methodological Answer:
The benzyl carboxylate group enhances solubility in polar solvents (e.g., DMSO) compared to tert-butyl analogs, which are more lipophilic . Reactivity differences include:

  • Nucleophilic Substitution : Bromine at C6 is more labile in benzyl derivatives due to electron-withdrawing effects .
  • Catalytic Hydrogenation : Benzyl groups are cleaved under H2/Pd-C, enabling post-synthetic modifications .

Q. Advanced: What computational methods predict the compound’s interaction with epigenetic targets like HDACs?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate binding to HDAC6 using CHARMM forcefields. Focus on zinc-binding domain interactions .
  • QSAR Models : Correlate substituent electronegativity (e.g., bromine) with HDAC inhibition (R<sup>2</sup> > 0.85) .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for bromine vs. chlorine substitutions to optimize inhibitor design .

Q. Advanced: How can researchers address low yields in large-scale synthesis?

Methodological Answer:
Scale-up challenges include poor mixing and exothermic side reactions. Optimize via:

  • Flow Chemistry : Continuous reactors improve heat dissipation and reduce reaction time .
  • Catalyst Screening : Test Pd-Xantphos or Ir-catalysts for higher turnover numbers (TON > 100) .
  • Byproduct Recycling : Use scavenger resins (e.g., QuadraSil<sup>®</sup> AP) to remove unreacted brominated intermediates .

Propriétés

IUPAC Name

benzyl 6-bromospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O2/c21-16-6-7-17-18(12-16)22-14-20(17)8-10-23(11-9-20)19(24)25-13-15-4-2-1-3-5-15/h1-7,12,22H,8-11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAHPHMIXPBBQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC3=C2C=CC(=C3)Br)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.